molecular formula C19H12ClN B3349216 9-(4-Chlorophenyl)acridine CAS No. 20953-66-6

9-(4-Chlorophenyl)acridine

Cat. No. B3349216
CAS RN: 20953-66-6
M. Wt: 289.8 g/mol
InChI Key: VZRCSQXNWRZMAR-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)acridine is a chemical compound with the molecular formula C19H12ClN . It is also known as 9-Chloroacridine .


Synthesis Analysis

Acridine derivatives have been synthesized using a variety of techniques over the past few decades . For example, Bernthsen Acridine synthesis was among the most popular and straightforward methods to produce acridine derivatives, particularly 9-substituted derivatives of acridine . Zhang et al. designed and synthesized two other tetrahydroacridines, namely 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT) and ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate (ECT), which are a slight variation of MPTA and EPTA, respectively .


Molecular Structure Analysis

The molecular structure of this compound is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .


Chemical Reactions Analysis

Acridine derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .


Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . They have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences .

Mechanism of Action

The mode of action of acridine is principally due to DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes . Intercalation, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . In the wake of recent surges to find efficient and non-toxic corrosion inhibitors, acridines and their analogs could be an appropriate answer .

properties

IUPAC Name

9-(4-chlorophenyl)acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRCSQXNWRZMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549358
Record name 9-(4-Chlorophenyl)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20953-66-6
Record name 9-(4-Chlorophenyl)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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